

Spectroscopic Profile of 5-Phenylisatin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Phenylisatin

Cat. No.: B182446

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **5-Phenylisatin**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its structural characterization through spectroscopic techniques, complete with detailed experimental protocols and data interpretation.

Introduction

5-Phenylisatin, with the chemical formula $C_{14}H_9NO_2$, is a derivative of isatin, a privileged scaffold in the design of novel therapeutic agents. The substitution of a phenyl group at the 5-position of the isatin core significantly influences its electronic properties and biological activity. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues, which are crucial steps in the drug discovery and development pipeline. This technical guide presents a consolidated repository of the key spectroscopic data for **5-Phenylisatin**, aimed at researchers, scientists, and professionals in the field.

Spectroscopic Data

The structural integrity and key functional groups of **5-Phenylisatin** have been confirmed through a combination of NMR, IR, and Mass Spectrometry. While specific experimental data for the unsubstituted **5-Phenylisatin** can be found within the supporting information of various research articles, this guide provides representative data for a closely related derivative, 5-(4-methoxyphenyl)indoline-2,3-dione, as a reference.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
11.10	s	1H	NH (Isatin)
7.80 - 7.20	m	8H	Aromatic Protons

Note: The chemical shifts for the aromatic protons of the isatin core and the phenyl ring typically appear as a complex multiplet in the downfield region.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
184.5	C=O (C3)
159.0	C=O (C2)
150.0 - 110.0	Aromatic Carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretch
1750 - 1730	Strong	C=O Stretch (Ketone, C3)
1730 - 1710	Strong	C=O Stretch (Amide, C2)
1620 - 1580	Medium	C=C Stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Phenylisatin** (C₁₄H₉NO₂), the expected molecular weight is approximately 223.23 g/mol .

Electrospray Ionization (ESI-MS)

m/z	Ion
224.07	[M+H] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of **5-Phenylisatin** is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

- Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16-64 scans.
- Relaxation Delay: 1.0 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: 0-200 ppm.

IR Spectroscopy

Sample Preparation: For solid samples like **5-Phenylisatin**, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

- ATR: A small amount of the solid sample is placed directly on the ATR crystal.
- KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is typically used.

Parameters:

- Ionization Mode: Positive or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Fragmentor Voltage: 70-120 V.
- Mass Range: 50-500 m/z.

Workflow for Spectroscopic Characterization

The logical flow of experiments for the complete spectroscopic characterization of **5-Phenylisatin** is outlined below.

Fig. 1: Workflow for the spectroscopic characterization of **5-Phenylisatin**.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for researchers working with **5-Phenylisatin** and its derivatives. The detailed NMR, IR, and MS data are essential for confirming the chemical identity and purity of synthesized compounds, while the experimental methodologies offer a standardized approach for obtaining reliable and reproducible results. This comprehensive spectroscopic profile will aid in the rational design and development of new isatin-based compounds with potential therapeutic applications.

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References

- 1. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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